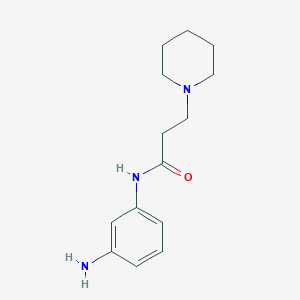

![molecular formula C22H21N5O2S B2683290 2-[[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-31-1](/img/structure/B2683290.png)

2-[[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones, which are part of the compound’s structure, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound includes a quinazolin-2-yl group, an oxolan-2-ylmethylamino group, and a pyrido[1,2-a]pyrimidin-4-one group. The exact structure would need to be determined through further analysis.Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Aplicaciones Científicas De Investigación

Synthesis and Optimization

One study focuses on the optimization of phenyl quinazoline derivatives, identifying a clinical candidate with potential therapeutic effects in atrial fibrillation. This optimization aimed to reduce brain penetration while maintaining the compound's overall pharmacological profile, leading to the development of a lead compound with robust effects in pharmacodynamic models (P. Gunaga et al., 2017). Another research avenue explores the synthesis of quinazolin-4(3H)-ones through amidine arylation, demonstrating the versatility of this synthetic approach for producing quinazolin derivatives with varied yields (Bryan Li et al., 2013).

Pharmacological Applications

Several studies investigate the anti-inflammatory and antimalarial activities of quinazolin-4-one derivatives. For instance, a range of quinazolin-4-one derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of edema, suggesting potential applications in anti-inflammatory therapies (Ashok Kumar & C. S. Rajput, 2009). Another study explores novel quinazolin-2,4-dione hybrids as inhibitors against malaria, employing in silico molecular docking to identify compounds with high binding affinity to the target enzyme of Plasmodium falciparum, indicating their potential as antimalarial agents (Aboubakr Haredi Abdelmonsef et al., 2020).

Chemical Modification and Structural Analysis

Research on the sulfonylation and N- to O-sulfonyl migration in quinazolin-4(3H)-ones provides insights into chemical modifications that could affect the pharmacological properties of these compounds. These modifications can lead to the synthesis of N-sulfonylated regioisomers and investigate the unexpected sulfonyl migration phenomena, which might influence the compound's bioactivity (Matthias D. Mertens et al., 2013).

Propiedades

IUPAC Name |

2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c28-20-12-15(24-19-9-3-4-10-27(19)20)14-30-22-25-18-8-2-1-7-17(18)21(26-22)23-13-16-6-5-11-29-16/h1-4,7-10,12,16H,5-6,11,13-14H2,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLVVDMUUBFAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B2683210.png)

![3-[(2,2-Dimethylpropyl)amino]propanenitrile](/img/structure/B2683211.png)

![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2683214.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)

![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)

![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

![2-Cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2683226.png)